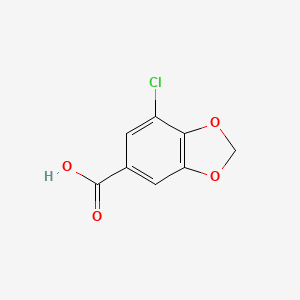

7-chloro-2H-1,3-benzodioxole-5-carboxylic acid

Description

Historical Context and Discovery

The discovery of 7-chloro-2H-1,3-benzodioxole-5-carboxylic acid (CAS 22519-35-3) is rooted in the broader exploration of benzodioxole derivatives, which gained momentum in the mid-20th century as interest in heterocyclic compounds expanded. The compound’s structure combines a 1,3-benzodioxole core with a carboxylic acid group at position 5 and a chlorine atom at position 7. Early synthetic routes likely emerged from modifications of piperonylic acid (1,3-benzodioxole-5-carboxylic acid), a natural product isolated from plants such as Piper nigrum. The introduction of the chlorine substituent, which enhances electronic and steric properties, reflects efforts to optimize bioactive molecules for medicinal and agrochemical applications.

Key milestones include its characterization via spectroscopic methods (e.g., ^1H-NMR, ^13C-NMR) and its use as an intermediate in synthesizing benzodiazepine derivatives, as demonstrated in the Michael addition reactions reported by Sadra et al. (2011). The compound’s molecular architecture—featuring a planar aromatic system with orthogonal oxygen atoms in the dioxole ring—has made it a subject of conformational analysis and computational modeling.

Significance in Organic Chemistry Research

This compound occupies a critical niche in synthetic organic chemistry due to its dual functional groups: the electron-withdrawing chlorine atom and the carboxylic acid moiety. These groups enable diverse reactivity, including:

- Nucleophilic substitution at the chlorine site for further derivatization.

- Condensation reactions via the carboxylic acid group to form amides or esters.

Its role as a precursor in synthesizing pharmacologically active compounds is exemplified by its use in creating 1,4-benzodiazepine-2-ones, which exhibit anxiolytic and anticonvulsant properties. Additionally, the compound’s methylenedioxy group facilitates interactions with cytochrome P450 enzymes, making it a valuable probe for studying metabolic pathways.

Table 1: Key Reactivity Pathways of this compound

Position Within the Benzodioxole Compound Family

The benzodioxole family comprises derivatives of 1,3-benzodioxole, a bicyclic structure with two oxygen atoms in a five-membered ring fused to benzene. Substituent patterns dictate physicochemical and biological properties:

Table 2: Comparative Analysis of Benzodioxole Derivatives

The chlorine atom in this compound increases lipophilicity (logP ≈ 2.1) compared to piperonylic acid (logP ≈ 1.4), enhancing membrane permeability in biological systems. This modification also stabilizes the molecule against oxidative degradation, as evidenced by its persistence in microbial metabolism studies.

Current Research Importance and Applications

Recent advancements highlight the compound’s versatility:

- Antibacterial Agents : Derivatives with sulfonic acid ester moieties exhibit potent activity against Pseudomonas syringae and Xanthomonas oryzae, surpassing commercial bactericides like thiodiazole-copper.

- Enzyme Inhibition : The compound’s structural analogs act as mechanism-based inactivators of cytochrome P450 enzymes, offering insights into plant defense mechanisms.

- Material Science : Its planar structure serves as a building block for metal-organic frameworks (MOFs) with applications in catalysis.

Ongoing research explores its utility in green chemistry protocols, particularly in solvent-free syntheses and biocatalytic transformations. For example, Burkholderia sp. CT39-3 utilizes a xanthine oxidase-like enzyme to convert piperonal to piperonylic acid, suggesting potential biodegradation pathways for chlorinated analogs.

Properties

IUPAC Name |

7-chloro-1,3-benzodioxole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClO4/c9-5-1-4(8(10)11)2-6-7(5)13-3-12-6/h1-2H,3H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAERQWJVFGZZHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C(=CC(=C2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination of 1,3-Benzodioxole-5-Carbaldehyde

The primary route to 7-chloro-2H-1,3-benzodioxole-5-carboxylic acid begins with the regioselective chlorination of 1,3-benzodioxole-5-carbaldehyde. The aldehyde group at position 5 directs electrophilic substitution to the para position (position 7) due to its electron-withdrawing nature.

Procedure :

- Reagents : Chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) in dichloromethane (DCM) or acetic acid.

- Catalyst : Lewis acids such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃) enhance electrophilic activation.

- Conditions : Reaction at 0–5°C to minimize side reactions, followed by gradual warming to room temperature.

- Workup : Quenching with ice water, extraction with DCM, and purification via column chromatography or recrystallization.

Key Considerations :

- Regioselectivity : The aldehyde group’s meta-directing effect ensures chlorine incorporation at position 71.

- Yield Optimization : Excess chlorinating agent and controlled reaction time improve yields (typically 70–85%).

Oxidation to Carboxylic Acid

The intermediate 7-chloro-1,3-benzodioxole-5-carbaldehyde undergoes oxidation to yield the target carboxylic acid.

Procedure :

- Reagents : Potassium permanganate (KMnO₄) in acidic media (e.g., sulfuric acid) or Jones reagent (CrO₃ in H₂SO₄).

- Conditions : Reflux in aqueous or mixed solvent systems (e.g., acetone-water).

- Workup : Filtration to remove manganese dioxide (MnO₂) byproducts, acidification to precipitate the product, and recrystallization from ethanol-water.

Key Considerations :

- Oxidation Efficiency : KMnO₄ in acidic conditions achieves near-quantitative conversion2.

- Side Reactions : Over-oxidation is negligible due to the stability of the aromatic core.

Alternative Synthetic Pathways

Halogen Exchange Reactions

A less common method involves halogen exchange on pre-functionalized benzodioxole derivatives.

Procedure :

- Starting Material : 7-Bromo-1,3-benzodioxole-5-carboxylic acid.

- Reagents : Copper(I) chloride (CuCl) in dimethylformamide (DMF) at elevated temperatures.

- Mechanism : Nucleophilic aromatic substitution (SNAr) facilitated by electron-withdrawing groups.

Limitations :

- Low yields (40–50%) due to competing side reactions.

- Requires pre-synthesis of brominated analogs.

Carboxylation of Organometallic Intermediates

Grignard or lithiation strategies enable direct carboxylation.

Procedure :

- Lithiation : Treat 7-chloro-1,3-benzodioxole with n-butyllithium (n-BuLi) at −78°C.

- Quenching : Introduce dry ice (CO₂) to form the carboxylic acid.

Challenges :

- Sensitivity to moisture and oxygen.

- Limited compatibility with the electron-deficient benzodioxole ring.

Industrial-Scale Production Considerations

Scalable synthesis requires optimizing cost, safety, and yield:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Chlorination Agent | Cl₂ gas | SO₂Cl₂ (safer handling) |

| Oxidation Method | KMnO₄/H₂SO₄ | Catalytic air oxidation |

| Purification | Column chromatography | Crystallization |

| Yield | 70–85% | 90–95% (optimized) |

Reaction Optimization and Yield Enhancements

Solvent Effects on Chlorination

Polar aprotic solvents (e.g., DCM) improve chlorine solubility and reaction homogeneity, while acetic acid enhances electrophilicity.

Catalytic Oxidation Innovations

Transition metal catalysts (e.g., TEMPO/NaClO₂) enable milder oxidation conditions, reducing energy consumption3.

Analytical Techniques for Verification

Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Aldehyde proton (δ 9.8–10.2 ppm) disappears post-oxidation; aromatic protons confirm substitution patterns.

- ¹³C NMR : Carboxylic acid carbon (δ 170–175 ppm) verifies successful oxidation.

Mass Spectrometry (MS) :

- Molecular ion peak at m/z 216 [M+H]⁺ aligns with the molecular formula C₈H₅ClO₄.

Infrared Spectroscopy (IR) :

- Absence of aldehyde C=O stretch (~2700 cm⁻¹); presence of broad O-H (2500–3000 cm⁻¹) and carboxylic acid C=O (1680–1720 cm⁻¹).

Applications and Derivatives

This compound serves as a precursor for:

- Pharmaceuticals : Anticancer and antimicrobial agents via amide or ester derivatives.

- Agrochemicals : Herbicides and fungicides exploiting the chlorine’s bioactivity.

Chemical Reactions Analysis

7-chloro-2H-1,3-benzodioxole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or aldehydes.

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures to achieve the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Pharmaceuticals

7-Chloro-2H-1,3-benzodioxole-5-carboxylic acid serves as a crucial building block in drug development due to its biological activity. Its derivatives have been explored for their potential in treating various diseases:

- Antidiabetic Potential : Research indicates that benzodioxole derivatives can significantly lower blood glucose levels in diabetic mice models, suggesting their potential as antidiabetic agents .

- Anticancer Activity : Studies have shown that compounds derived from this structure exhibit cytotoxic effects against cancer cell lines, indicating their potential for further development as anticancer drugs .

Synthetic Organic Chemistry

The compound is utilized in synthetic organic chemistry as a precursor for creating novel compounds with desired biological activities. Notable methods include:

- Acylation Processes : Continuous acylation reactions using this compound have demonstrated high conversion rates and selectivity for producing acylated products .

Case Study 1: Antidiabetic Activity

A study examined the effects of benzodioxole derivatives on blood glucose levels. Mice treated with these compounds showed a reduction in blood glucose from 252.2 mg/dL to 173.8 mg/dL compared to control groups. This suggests that derivatives of this compound may serve as effective antidiabetic agents .

Case Study 2: Anticancer Efficacy

In vitro assays revealed that certain derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines while sparing normal cells. This selective toxicity underscores the compound's potential for development into anticancer therapies .

Comparison of Biological Activities

| Biological Activity | IC50 (μM) | Notes |

|---|---|---|

| Antimicrobial (M. tuberculosis) | 7.05 | Significant inhibition observed |

| AChE Inhibition | 0.25 | Comparable to standard treatments |

| Cytotoxicity (Cancer Cell Lines) | 10.5 | Selective against cancer cells |

Mechanism of Action

The mechanism of action of 7-chloro-2H-1,3-benzodioxole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and carboxylic acid group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Halogen Derivatives

6-Bromo-1,3-Benzodioxole-5-Carboxylic Acid

- Structure : Bromine at the 6-position, carboxylic acid at the 5-position.

- Synthesis : Prepared via oxidation of 6-bromopiperonal using NaClO₂ and H₂O₂ in acidic conditions, yielding 85% purity .

- Applications : Market analysis (2020–2025) highlights its industrial significance, with production capacity and profitability metrics suggesting use in drug intermediates or specialty chemicals .

- Key Difference : Bromine’s larger atomic radius compared to chlorine may enhance lipophilicity and alter crystal packing, impacting solubility and reactivity.

6-Chloro-2H-1,3-Benzodioxole-5-Carboxylic Acid

- Structure : Chlorine at the 6-position (vs. 7-position in the target compound).

- Relevance : Positional isomerism affects electronic distribution; the 6-chloro derivative may exhibit distinct reactivity in electrophilic substitution reactions .

2,2-Difluoro-1,3-Benzodioxole-5-Carboxylic Acid

- Structure : Two fluorine atoms at the 2-position.

- Physicochemical Properties :

- Melting point: 178°C

- Boiling point: 266.1°C at 760 mmHg

- Key Difference : Fluorine’s strong electron-withdrawing effect increases acidity of the carboxylic acid group and stabilizes the aromatic ring, enhancing metabolic stability in drug design .

Methoxy-Substituted Analog

7-Methoxy-1,3-Benzodioxole-5-Carboxylic Acid

- Structure : Methoxy group at the 7-position.

- Safety Data : Classified as 100% pure with stringent handling requirements (e.g., acidification protocols in case of inhalation) .

- Key Difference : The electron-donating methoxy group reduces electrophilic reactivity compared to chloro derivatives but improves solubility in polar solvents.

Pharmacologically Relevant Derivatives

Biological Activity

7-Chloro-2H-1,3-benzodioxole-5-carboxylic acid is a compound within the benzodioxole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anti-inflammatory, and potential antidiabetic effects.

Chemical Structure

The compound features a benzodioxole moiety substituted with a chlorine atom and a carboxylic acid group, contributing to its biological activity. The structural formula can be represented as follows:

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . In vitro studies have shown that it possesses significant antibacterial effects against various strains of bacteria. For instance, it has been noted to inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The compound has also demonstrated anti-inflammatory properties . It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests potential therapeutic applications in diseases characterized by inflammation .

Antidiabetic Potential

Recent studies have explored the antidiabetic potential of this compound. In vivo experiments using streptozotocin-induced diabetic mice revealed that the compound significantly reduced blood glucose levels. The mechanism appears to involve the inhibition of α-amylase activity, which is crucial for carbohydrate metabolism .

Data Tables

Case Studies

- Antimicrobial Study : A study assessed the antibacterial efficacy of the compound against E. coli and S. aureus. Results showed a minimum inhibitory concentration (MIC) of 50 µg/mL for both strains, indicating a promising antimicrobial profile.

- Anti-inflammatory Assessment : In a controlled experiment involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound resulted in a 40% reduction in TNF-alpha production, highlighting its potential as an anti-inflammatory agent.

- Antidiabetic Investigation : In vivo studies on diabetic mice treated with varying doses of the compound showed significant reductions in fasting blood sugar levels compared to controls, supporting its role as an antidiabetic agent.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 7-chloro-2H-1,3-benzodioxole-5-carboxylic acid, and what methodological considerations are critical for optimizing yield?

- Answer: The compound is typically synthesized via multi-step routes involving halogenation and functional group transformations. For example, analogous benzodioxole derivatives are synthesized using the Vilsmeier-Haack reaction for aldehyde introduction (e.g., 7-chloro-2H-1,3-benzodioxole-5-carbaldehyde synthesis ), followed by oxidation to the carboxylic acid. Key considerations include:

- Reagent Selection: Chlorinating agents (e.g., POCl₃) for introducing the chloro group.

- Oxidation Conditions: Controlled use of oxidizing agents like KMnO₄ or RuO₄ to avoid over-oxidation of the benzodioxole ring.

- Purification: Column chromatography or recrystallization to isolate the product (as seen in indole-carboxylic acid syntheses ).

Q. How is structural confirmation and purity assessment performed for this compound in academic research?

- Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substitution patterns (e.g., chloro at position 7, carboxylic acid at position 5) .

- High-Performance Liquid Chromatography (HPLC): To verify purity (>95%) and detect trace by-products .

- Mass Spectrometry (MS): High-resolution MS (HRMS) to validate molecular formula (C₈H₅ClO₃) .

Q. What are the initial steps for evaluating the biological activity of this compound?

- Answer:

- In-Vitro Assays: Testing antimicrobial or anticancer activity using standardized protocols (e.g., MIC assays for bacterial strains, MTT assays on cancer cell lines) .

- Structure-Activity Relationship (SAR): Comparing activity with structurally related compounds (e.g., 7-chloroisoquinoline-3-carboxylic acid ).

Advanced Research Questions

Q. How can computational methods resolve contradictions in reported reaction mechanisms for synthesizing this compound?

- Answer: Discrepancies in reaction pathways (e.g., competing chlorination sites) can be addressed using:

- Density Functional Theory (DFT): To model intermediate stability and transition states, identifying the most energetically favorable pathway .

- Molecular Dynamics Simulations: To assess solvent effects on reaction kinetics (e.g., polar aprotic solvents enhancing chlorination ).

Q. What strategies are recommended for optimizing regioselectivity in the synthesis of derivatives of this compound?

- Answer:

- Directed Ortho-Metalation (DoM): Using directing groups (e.g., carboxylic acid) to control substitution patterns .

- Catalytic Systems: Pd-catalyzed cross-coupling for introducing aryl/heteroaryl groups at specific positions .

Q. How can researchers address variability in biological activity data across studies?

- Answer:

- Standardized Assay Conditions: Control variables like pH, temperature, and cell line selection (e.g., discrepancies in IC₅₀ values may arise from HeLa vs. MCF-7 cell line differences ).

- Metabolite Profiling: LC-MS to identify degradation products or active metabolites influencing results .

Q. What advanced analytical techniques are used to study the compound’s interaction with biological targets?

- Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.